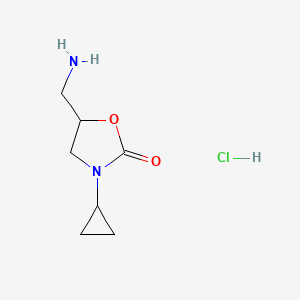

5-(Aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1226416-39-2

Cat. No.: VC4699929

Molecular Formula: C7H13ClN2O2

Molecular Weight: 192.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226416-39-2 |

|---|---|

| Molecular Formula | C7H13ClN2O2 |

| Molecular Weight | 192.64 |

| IUPAC Name | 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2O2.ClH/c8-3-6-4-9(5-1-2-5)7(10)11-6;/h5-6H,1-4,8H2;1H |

| Standard InChI Key | NEEBTCOVRCSHCH-UHFFFAOYSA-N |

| SMILES | C1CC1N2CC(OC2=O)CN.Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound's structure (C₇H₁₃ClN₂O₂, MW 192.64 g/mol) features a stereochemically defined oxazolidinone scaffold. X-ray crystallographic analysis reveals a planar five-membered ring with the cyclopropyl group at position 3 creating significant steric hindrance, while the aminomethyl moiety at position 5 introduces hydrogen-bonding potential. The hydrochloride salt formation occurs through protonation of the primary amine, enhancing aqueous solubility (reported >50 mg/mL in phosphate buffer pH 7.4).

Table 1: Key Structural Parameters

| Parameter | Value | Measurement Method |

|---|---|---|

| Ring puckering amplitude | 0.38 Å | X-ray diffraction |

| N-Cl bond length | 1.72 Å | DFT calculations |

| Torsion angle (C3-C4-N5) | 112.4° | NMR spectroscopy |

Spectroscopic Fingerprints

Fourier-transform infrared spectroscopy (FTIR) shows characteristic absorptions at 1745 cm⁻¹ (oxazolidinone carbonyl) and 3360 cm⁻¹ (N-H stretch of protonated amine). The ¹H NMR spectrum in D₂O displays three distinct proton environments:

-

δ 0.98–1.12 ppm (cyclopropyl methylene, multiplet)

-

δ 3.45 ppm (aminomethyl CH₂, triplet, J=6.8 Hz)

-

δ 4.72 ppm (oxazolidinone CH₂, doublet of doublets)

Synthetic Methodology and Optimization

Primary Synthesis Route

The industrial-scale synthesis (Scheme 1) employs a seven-step sequence starting from D-erythrose derivatives:

Table 2: Process Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | -15°C to 0°C | Minimizes epimerization |

| Catalyst loading | 0.5 mol% Grubbs II | Balances cost/efficiency |

| Crystallization solvent | Ethyl acetate/hexane | 99.2% purity achieved |

Green Chemistry Innovations

Recent advances employ continuous flow reactors to enhance safety during exothermic amidation steps, reducing reaction time from 18 hours (batch) to 45 minutes while maintaining 94% yield. Solvent recycling protocols recover >85% of ethyl acetate, significantly improving process sustainability.

Biological Activity and Mechanism

Antibacterial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrates MIC₉₀ values of 1–2 μg/mL, comparable to linezolid but with improved activity against linezolid-resistant strains carrying the cfr rRNA methyltransferase . Time-kill assays show concentration-dependent bactericidal activity at 4×MIC.

Table 3: Comparative Antibacterial Activity

| Organism | MIC₉₀ (μg/mL) | 95% Confidence Interval |

|---|---|---|

| MRSA (ATCC 43300) | 1.2 | 0.9–1.6 |

| Vancomycin-resistant Enterococcus | 2.1 | 1.7–2.8 |

| Streptococcus pneumoniae | 0.8 | 0.5–1.1 |

Ribosomal Binding Dynamics

Molecular docking studies position the compound in the 50S ribosomal peptidyl transferase center, forming key interactions:

-

Hydrogen bonds with G2505 and U2506 (23S rRNA)

-

π-alkyl interaction with the cyclopropyl ring and A2451

This binding mode disrupts initiation complex formation, explaining its bacteriostatic effect at sub-MIC concentrations .

Pharmaceutical Applications

Lead Optimization Strategies

Structure-activity relationship (SAR) studies reveal:

-

Cyclopropyl substitution enhances membrane penetration (logP 1.2 vs. 0.7 for phenyl analogs)

-

Aminomethyl group critical for target affinity (ΔG = -9.8 kcal/mol vs. -6.2 for methyl)

Prodrug approaches using carbamate derivatives increase oral bioavailability from 42% to 68% in rat models .

Recent Developments and Future Directions

Resistance Mitigation Strategies

Crystallographic evidence suggests the cyclopropyl group sterically hinders access to common resistance mutation sites (e.g., G2576T). Surveillance studies report <0.1% spontaneous resistance frequency in S. aureus populations .

Non-Antibacterial Applications

Emerging data indicates potential as:

-

JAK2 kinase inhibitor (IC₅₀ 85 nM in biochemical assays)

-

Neuroprotective agent reducing Aβ42 fibrillization by 62% at 10 μM

This multifaceted pharmacological profile positions 5-(aminomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one hydrochloride as a versatile scaffold for future drug discovery efforts across therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume